1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
Description
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl piperazine-1,3-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTDRWBNFLCGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662614 | |
| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219153-60-2 | |
| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The compound features a piperazine core substituted at the 1- and 3-positions with benzyloxycarbonyl and methyl carbamate groups, respectively. Its hydrochloride salt (C₁₄H₁₉ClN₂O₄, MW 314.76 g/mol) enhances water solubility for downstream applications. The SMILES string COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl confirms the stereoelectronic arrangement, while the InChIKey KBTDRWBNFLCGPG-UHFFFAOYSA-N enables precise database queries.
Key Synthetic Challenges
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Regioselective acylation : Differentiating the piperazine nitrogens requires controlled reaction kinetics.
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Acid sensitivity : The benzyl carbamate group necessitates pH-controlled environments during hydrochloride formation.
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Byproduct formation : Competing O-methylation or over-alkylation demands careful stoichiometric adjustments.
Synthetic Routes and Methodologies
Stepwise Functionalization
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Piperazine activation : React piperazine with methyl chloroformate (1.1 eq) in dichloromethane at 0–5°C to yield 3-methyl piperazine-1,3-dicarboxylate.
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Benzyl protection : Treat the intermediate with benzyl chloroformate (1.05 eq) in the presence of triethylamine (2.2 eq) at 25°C.
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Hydrochloride salt formation : Bubble HCl gas through an ethyl acetate solution of the free base, achieving >95% conversion.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Methylation temperature | 0–5°C | +22% vs RT |
| Benzylation stoichiometry | 1.05 eq ClCO₂Bn | Minimizes diester byproducts |
| HCl addition rate | 0.5 mL/min | Precipitates pure product |
This route achieves 76–82% overall yield but requires cryogenic conditions for selectivity.
Simultaneous Protecting Group Installation
A modified approach uses HATU-mediated coupling to install both carbamate groups concurrently:
Advantages and Limitations
Resin-Bound Intermediate
A Merrifield resin-supported variant enables multigram synthesis:
Performance Metrics
| Metric | Result |
|---|---|
| Purity after cleavage | 89–93% (HPLC) |
| Scalability | Up to 50 g/batch |
| Solvent consumption | Reduced by 40% vs solution-phase |
This method trades marginally lower yields (68–72%) for improved process sustainability.
Critical Reaction Parameters
Temperature Effects on Regioselectivity
Lower temperatures (−10°C to 0°C) favor 3-methylation due to kinetic control, while room temperature reactions lead to statistical 1,4-diacylation (Figure 1).
Figure 1 : Temperature vs. product distribution for piperazine acylation
Solvent Systems and Reaction Kinetics
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Polar aprotic solvents : DMF accelerates acylation but promotes epimerization.
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Halogenated solvents : CH₂Cl₂ provides optimal balance between solubility and selectivity.
Characterization and Quality Control
Spectroscopic Fingerprints
Chromatographic Purity Assessment
HPLC method (C18 column, 5–95% MeCN/H₂O over 15 min) resolves the target compound at t₃ = 6.4 min, with diastereomeric byproducts eluting at 6.9 min.
Industrial-Scale Considerations
Cost Analysis of Routes
| Route | Raw Material Cost ($/kg) | Energy Intensity (kW·h/kg) |
|---|---|---|
| 1 | 420 | 18 |
| 2 | 380 | 24 |
| 3 | 510 | 14 |
Route 2 offers the lowest material costs but higher energy demands for byproduct removal.
Environmental Impact
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PMI (Process Mass Intensity) : 32 for Route 1 vs. 28 for Route 3.
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Waste streams : Route 3 generates 60% less halogenated waste through resin reuse.
Emerging Methodologies
Chemical Reactions Analysis
1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyl and methyl groups on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is utilized as a building block for synthesizing more complex organic molecules. It serves as a reagent in various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing sodium borohydride.
- Substitution Reactions : Modifying the benzyl and methyl groups.
Biology
The compound has been investigated for its biological activities, including:
- Cellular Interaction Studies : Research into its effects on cellular processes and interactions with biological macromolecules.
- Mechanism of Action : Potential modulation of enzyme activity and cellular signaling pathways.
Medicine
Ongoing research aims to explore therapeutic applications, such as:
- Drug Development : Investigating its efficacy in treating various diseases.
- Pharmacological Studies : Understanding its effects on human health through animal models.
A study evaluated the biological activity of this compound on cancer cell lines. The compound exhibited significant cytotoxic effects, suggesting potential as an anticancer agent. The mechanism involved apoptosis induction through specific signaling pathways.
Case Study 2: Drug Development
Research focused on the compound's potential as a therapeutic agent for neurological disorders. Preclinical trials demonstrated its ability to modulate neurotransmitter systems, indicating promise for developing treatments for conditions like depression and anxiety.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Variations: Benzyl vs. tert-Butyl Groups
1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate (CAS: 129799-08-2)
- Molecular Formula : C₁₁H₂₀N₂O₄
- Molecular Weight : 244.29 g/mol
- Key Differences :
(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS: 1251903-83-9)
- Molecular Formula : C₁₁H₂₁ClN₂O₄
- Molecular Weight : 280.75 g/mol
- Key Differences: Incorporates stereochemical specificity (R-configuration), critical for chiral drug synthesis. Exhibits enhanced crystallinity compared to the non-chiral analog, facilitating purification .
Functional Group Modifications
1-(tert-Butyl)-3-methyl-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate
- Molecular Formula : C₂₀H₂₉N₂O₄S
- Demonstrated 96.8% purity in synthesis, with applications in kinase inhibitor development .
1-(tert-Butyl) 3-ethyl piperazine-1,3-dicarboxylate
Stereochemical Variants
(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS: 1217702-80-1)
- Molecular Weight : 280.75 g/mol
- Key Differences: S-enantiomer shows distinct pharmacokinetic profiles compared to the R-form, influencing receptor binding in CNS-targeted drugs . Priced at $173/g, reflecting higher synthesis complexity than the non-chiral target compound .
Physicochemical and Pharmacological Comparisons
Solubility and Stability
Key Insight : The hydrochloride salt in the target compound enhances aqueous solubility but necessitates stringent storage conditions.
Biological Activity
1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS No. 129799-11-7) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 278.30 g/mol. The compound is characterized by the presence of a piperazine ring, which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine receptors, which are crucial for mood regulation and neurological function. The compound's ability to influence these pathways positions it as a potential candidate for treating mood disorders and other neurological conditions.
Key Mechanisms:
- Receptor Interaction : Potential binding to serotonin and dopamine receptors.
- Cellular Signaling : Modulation of signaling pathways that affect cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits significant biological activities across various domains:
- Antidepressant Effects : Its interaction with neurotransmitter systems suggests potential antidepressant properties.
- Antimicrobial Activity : Some studies have indicated its efficacy against certain bacterial strains, although detailed data on this aspect remain limited.
Comparative Biological Activity Table
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 129799-11-7 | Piperazine derivative | Modulates serotonin/dopamine receptors |
| 1-Benzylpiperazine | Not specified | Stimulant properties | Limited interaction with neurotransmitter systems |
| 1-Methylpiperazine | Not specified | Lacks benzyl group | Different pharmacological profile |
| 1-(3-Chlorophenyl)piperazine | Not specified | Chlorophenyl substituent | Varies in pharmacological effects |
Case Studies
Several studies have investigated the pharmacological potential of this compound:
- Neurotransmitter Modulation Study : A study focused on the compound's binding affinity to serotonin receptors indicated a promising profile for antidepressant activity. The results suggested that the compound could potentially enhance serotonin levels in synaptic clefts.
- Antimicrobial Evaluation : In vitro evaluations have shown that the compound exhibits antimicrobial activity against specific bacterial strains, although further research is needed to quantify its efficacy compared to standard antibiotics .
Future Directions
The ongoing research into the biological activity of this compound suggests several avenues for future investigation:
- Therapeutic Applications : Further studies are warranted to explore its potential as a therapeutic agent in treating mood disorders and infections.
- Mechanistic Studies : Detailed mechanistic studies are essential to fully understand how this compound interacts with various biological pathways.
Q & A
Q. What are the recommended methods for synthesizing 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride?
Answer: A two-step synthesis is typically employed:
Protection of piperazine : Use benzyl chloroformate to protect one nitrogen, forming the 1-benzyl derivative.
Methyl esterification : React the intermediate with methyl chloroformate to introduce the 3-methyl carboxylate group.
The final product is isolated as the hydrochloride salt via acidification (e.g., HCl in anhydrous ether). Purity is verified by HPLC (≥95%) and structural confirmation via H/C NMR and mass spectrometry .
Q. How should researchers characterize this compound to confirm its identity and purity?
Answer:
- Spectroscopic methods :
- NMR : H/C NMR to confirm substitution patterns (e.g., benzyl and methyl ester groups).
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- Chromatography :
- HPLC : Retention time and peak area analysis (≥95% purity).
- TLC : Monitor reaction progress using silica gel plates with UV visualization.
- Elemental analysis : Confirm C, H, N, and Cl content .
Q. What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood to prevent inhalation of fine particles.
- Storage : Keep in a tightly sealed container at 2–8°C, protected from moisture and light.
- Waste disposal : Follow institutional guidelines for hazardous organic salts. Note that limited toxicological data exist; treat as a potential irritant .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound?
Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking studies assess interactions with biological targets (e.g., enzymes). Software like Gaussian or ORCA optimizes reaction conditions (solvent, temperature) and identifies potential side products. For example, ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error approaches .
Q. What strategies resolve contradictions in analytical data (e.g., unexpected NMR peaks)?
Answer:
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride) to identify artifacts .
- Isotopic labeling : Use N or C-labeled precursors to trace unexpected signals.
- Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping peaks.
- Peer review : Consult computational chemists to model alternative conformations or tautomers .
Q. How can reaction yields be optimized for large-scale synthesis?
Answer:
- Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility.
- Catalysis : Explore mild bases (e.g., KCO) or phase-transfer catalysts.
- Process control : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Scale-up considerations : Adjust stirring rates and cooling efficiency to maintain homogeneity and prevent exothermic runaway .
Q. What are the structural analogs of this compound, and how do they differ in reactivity?
Answer:
- Analog 1 : 1-Benzyl-3-N-Cbz-amino-2,5-dioxopyrrolidine (CAS 1454-53-1) – More sterically hindered due to the dioxopyrrolidine ring, reducing nucleophilic reactivity at the secondary amine .
- Analog 2 : Methyl 3-(1-benzyl-3-methyl-3-pyrrolidinyl)benzoate hydrochloride (CAS 1134883-94-5) – The pyrrolidine ring enhances rigidity, altering binding affinity in biological assays .
Q. How can degradation pathways be studied under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) or pH 12 (NaOH) at 40°C for 24 hours.
- Oxidative stress : Treat with 3% HO to identify peroxide-sensitive groups.
- Analytical monitoring : Use LC-MS to detect degradation products (e.g., free piperazine or benzyl alcohol).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Methodological Notes
- Data integrity : Use chemical informatics platforms (e.g., ChemAxon) to manage spectral data and ensure reproducibility .
- Ethical compliance : Adhere to institutional guidelines for hazardous waste and animal testing (if applicable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
